molecular formula C14H15NO4 B2837933 Ethyl 3-propionamidobenzofuran-2-carboxylate CAS No. 67138-50-5

Ethyl 3-propionamidobenzofuran-2-carboxylate

Cat. No.: B2837933
CAS No.: 67138-50-5
M. Wt: 261.277
InChI Key: DGUUIYAGWOGSRF-UHFFFAOYSA-N
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Description

Ethyl 3-propionamidobenzofuran-2-carboxylate is a chemical compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-propionamidobenzofuran-2-carboxylate typically involves the following steps:

  • Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

  • Benzofuran Formation: The furan ring is then fused with a benzene ring through a cyclization reaction, often using a Lewis acid catalyst.

  • Propionamidation: The resulting benzofuran is then reacted with propionyl chloride in the presence of a base to introduce the propionamide group.

  • Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-propionamidobenzofuran-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated benzofurans and substituted benzofurans.

Scientific Research Applications

Ethyl 3-propionamidobenzofuran-2-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-propionamidobenzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-propionamidobenzofuran-2-carboxylate is compared with other similar compounds, such as:

  • Ethyl 2-carboxybenzofuran-3-carboxylate: This compound differs in the position of the carboxylate group, leading to different chemical properties and reactivity.

  • Ethyl 3-aminobenzofuran-2-carboxylate: The presence of an amino group instead of a propionamide group results in distinct biological activities and applications.

Uniqueness: this compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

ethyl 3-(propanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-11(16)15-12-9-7-5-6-8-10(9)19-13(12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUUIYAGWOGSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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